molecular formula C13H19NO2 B13054012 (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL

Cat. No.: B13054012
M. Wt: 221.29 g/mol
InChI Key: PPMBDDLSDUZHCJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL is a chiral organic compound that features an amino group and a cyclopentyloxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is reacted with an amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amino alcohol.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized catalysts, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino alcohol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL can be used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, including as potential drugs for various diseases.

Industry

In the industry, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-phenylethanol: A simpler analog without the cyclopentyloxy group.

    (2R)-2-Amino-2-(4-methoxyphenyl)ethanol: An analog with a methoxy group instead of a cyclopentyloxy group.

Uniqueness

The presence of the cyclopentyloxy group in (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2R)-2-amino-2-(3-cyclopentyloxyphenyl)ethanol

InChI

InChI=1S/C13H19NO2/c14-13(9-15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2/t13-/m0/s1

InChI Key

PPMBDDLSDUZHCJ-ZDUSSCGKSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)[C@H](CO)N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(CO)N

Origin of Product

United States

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